2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a complex structure that includes a pyrido[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-(benzyloxy)benzaldehyde with 2-amino-4-methylpyridine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired pyrido[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrido[1,2-a]pyrimidine derivatives.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Benzyloxy)phenyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ol
- 4-(4-(Benzyloxy)phenyl)-6-(2,5-dichlorothiophen-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness
2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, such as the benzyloxy group and the pyrido[1,2-a]pyrimidine core. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C22H22N2O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
7-methyl-2-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H22N2O2/c1-16-7-12-21-23-20(13-22(25)24(21)14-16)18-8-10-19(11-9-18)26-15-17-5-3-2-4-6-17/h2-6,8-11,13,16H,7,12,14-15H2,1H3 |
InChI Key |
ZTLXBKPQWKICCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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